molecular formula C18H17F4N3O3 B610011 PF-06795071 CAS No. 2075629-81-9

PF-06795071

Numéro de catalogue: B610011
Numéro CAS: 2075629-81-9
Poids moléculaire: 399.3456
Clé InChI: MEDCQBUTCWNKGW-CLWVCHIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL). Monoacylglycerol lipase is a serine hydrolase enzyme that plays a crucial role in the regulation of the endocannabinoid system and arachidonoyl signaling in the central nervous system. Inhibition of monoacylglycerol lipase has been identified as a potential therapeutic approach for treating various conditions, including neuroinflammation, chronic pain, and certain types of cancer .

Méthodes De Préparation

Applications De Recherche Scientifique

Neuroinflammation

PF-06795071 has shown promising results in preclinical studies as an anti-neuroinflammatory agent. It significantly reduced levels of inflammatory markers such as prostaglandin E2 (PGE2), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) in models of lipopolysaccharide (LPS)-induced neuroinflammation . This suggests its potential utility in treating conditions characterized by neuroinflammation, such as multiple sclerosis and neuromyelitis optica.

Pain Management

The analgesic properties of this compound have been explored in various pain models. Studies indicate that MAGL inhibitors can provide relief in chronic pain conditions by enhancing endocannabinoid signaling, which may lead to reduced pain perception . Clinical trials are underway to evaluate its efficacy in managing central neuropathic pain and other pain syndromes.

Psychiatric Disorders

There is emerging evidence supporting the use of this compound in psychiatric applications, particularly in disorders like post-traumatic stress disorder (PTSD) and Tourette syndrome. Initial studies have indicated that modulation of the endocannabinoid system can influence mood and anxiety disorders, potentially making this compound a candidate for further investigation in these areas .

Preclinical Studies

In preclinical evaluations, this compound demonstrated significant effects on brain 2-AG levels, persisting for up to 8 hours post-administration . These studies laid the groundwork for understanding its pharmacokinetic properties and therapeutic potential.

Clinical Trials

Currently, this compound is being evaluated in several clinical trials targeting various conditions:

  • Tourette Syndrome : A phase 1b study is assessing its impact on symptoms associated with Tourette syndrome.
  • Post-Traumatic Stress Disorder : Another phase 1b trial is exploring its efficacy in PTSD patients.
  • Chronic Pain : Ongoing trials are investigating its role as an adjunct therapy for central neuropathic pain .

Summary of Findings

The following table summarizes key findings related to this compound:

Application AreaMechanism of ActionKey FindingsCurrent Status
NeuroinflammationInhibition of MAGLReduced inflammatory markers in animal modelsPreclinical
Pain ManagementIncreased 2-AG levelsAnalgesic effects observed in pain modelsClinical trials ongoing
Psychiatric DisordersModulation of endocannabinoid signalingPotential benefits noted in mood and anxietyPhase 1b trials

Propriétés

Numéro CAS

2075629-81-9

Formule moléculaire

C18H17F4N3O3

Poids moléculaire

399.3456

Nom IUPAC

(2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16+/m1/s1

Clé InChI

MEDCQBUTCWNKGW-CLWVCHIJSA-N

SMILES

O=C(N1C[C@@]2([H])[C@H](C3=NN(C4=CC=C(F)C=C4)C=C3)[C@@]2([H])C1)O[C@H](CO)C(F)(F)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PF-06795071;  PF 06795071;  PF06795071.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06795071
Reactant of Route 2
PF-06795071
Reactant of Route 3
PF-06795071
Reactant of Route 4
PF-06795071
Reactant of Route 5
PF-06795071
Reactant of Route 6
PF-06795071

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.